1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Formaldehyde, reducing agent
Conditions: The reaction is performed under mild conditions to avoid over-reduction or side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one typically involves multi-step organic reactions
-
Step 1: Synthesis of Piperidine Derivative
Reagents: Piperidine, acyl chloride
Conditions: The reaction is carried out under anhydrous conditions with a base such as triethylamine to neutralize the hydrochloric acid formed.
-
Step 2: Formation of Pyrrole Ring
Reagents: Pyrrole, aldehyde
Conditions: The reaction is typically conducted in the presence of an acid catalyst under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 1-{5-[3-(carboxy)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one
Reduction: 1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethanol
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the piperidine and pyrrole rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-2-yl}ethan-1-one
- 1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-4-yl}ethan-1-one
Uniqueness
1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one is unique due to the specific positioning of the hydroxymethyl group and the carbonyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct biological activities compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
Properties
IUPAC Name |
1-[5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(17)11-5-12(14-6-11)13(18)15-4-2-3-10(7-15)8-16/h5-6,10,14,16H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLQEQVQSHLUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)N2CCCC(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.